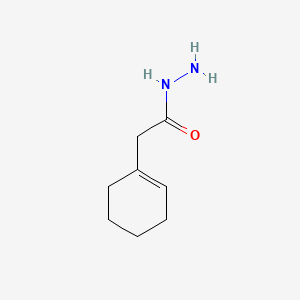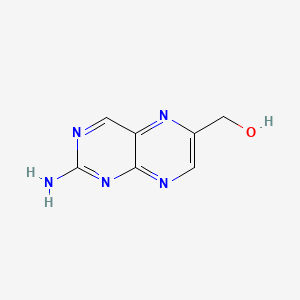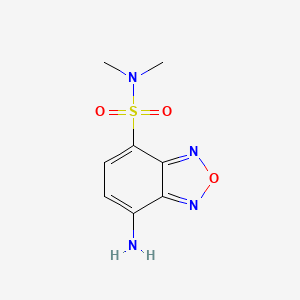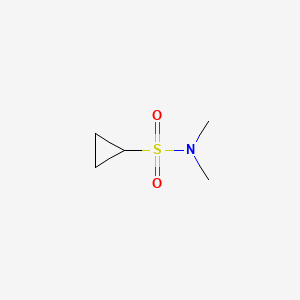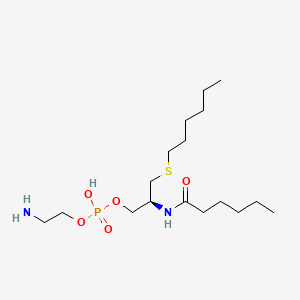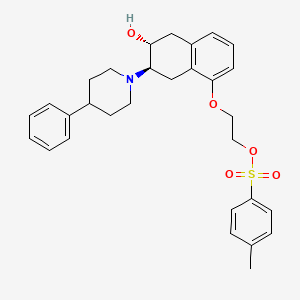
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin, also known as (-)-BPAP, is a chiral compound that belongs to the family of tetralin-based dopamine receptor agonists. It is a potent and selective agonist of the D3 dopamine receptor, which plays a crucial role in the regulation of the mesolimbic dopamine system. Due to its unique pharmacological profile, (-)-BPAP has attracted considerable attention in the scientific community as a potential therapeutic agent for the treatment of various neuropsychiatric disorders.
作用機序
(-)-BPAP exerts its effects by selectively activating the D3 dopamine receptor, which is primarily localized in the mesolimbic dopamine system. This system plays a crucial role in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders. By selectively targeting the D3 receptor, (-)-BPAP may modulate the activity of this system and restore its normal function.
Biochemical and Physiological Effects:
(-)-BPAP has been shown to produce a range of biochemical and physiological effects in preclinical models. These include increased dopamine release in the mesolimbic system, enhanced locomotor activity, and improved cognitive function. It has also been shown to reduce the expression of pro-inflammatory cytokines and protect against oxidative stress, suggesting potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of (-)-BPAP is its high selectivity for the D3 dopamine receptor, which allows for precise modulation of the mesolimbic dopamine system. It also exhibits high potency and efficacy, making it a useful tool for studying the role of the D3 receptor in various neuropsychiatric disorders. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
将来の方向性
Several potential future directions for research on (-)-BPAP include further characterization of its pharmacological profile, optimization of its synthesis and formulation, and evaluation of its therapeutic potential in clinical trials. Additionally, the development of selective radioligands for the D3 receptor may facilitate the study of its distribution and function in the human brain. Overall, (-)-BPAP represents a promising candidate for the development of novel therapeutics for neuropsychiatric disorders.
合成法
The synthesis of (-)-BPAP involves several steps, including the preparation of the starting material, the tetralone intermediate, and the final product. The most commonly used method for the synthesis of (-)-BPAP is the asymmetric reduction of the ketone intermediate using chiral catalysts. This method has been optimized to achieve high yields and enantiomeric purity of the final product.
科学的研究の応用
(-)-BPAP has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit a unique profile of activity, including potent agonism at the D3 dopamine receptor and moderate affinity for the D2 dopamine receptor. This makes it a promising candidate for the treatment of various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPEXVZKOARCJ-FQLXRVMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![1-Azabicyclo[2.2.1]heptan-3-one,oxime(9CI)](/img/no-structure.png)
![N-Benzyl-2-[2-hydroxyethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]-N-methylacetamide](/img/structure/B582853.png)
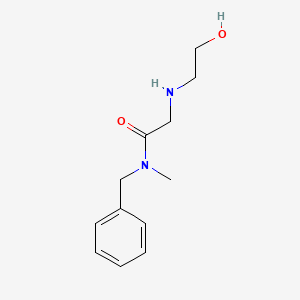
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
